PROTAC CYP1B1 degrader-2

BRD4 Bromodomain Selectivity

(2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide (C49H56ClN7O5S3; MW 954.7) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce degradation of bromodomain-containing protein 4 (BRD4). Structurally, it comprises three distinct modules: a VHL E3 ubiquitin ligase ligand (derived from VH032), a BET bromodomain-targeting warhead featuring a characteristic bi‑thiazole motif (4‑chloroanilino‑1,3‑thiazol‑4‑yl substituted), and a C8‑alkyl/octanoylamino linker tethering the two binding moieties.

Molecular Formula C49H56ClN7O5S3
Molecular Weight 954.7 g/mol
Cat. No. B12370279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC CYP1B1 degrader-2
Molecular FormulaC49H56ClN7O5S3
Molecular Weight954.7 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCOC4=CC=CC=C4C5=CSC(=N5)C6=CSC(=N6)NC7=CC=C(C=C7)Cl)O
InChIInChI=1S/C49H56ClN7O5S3/c1-30(32-16-18-33(19-17-32)43-31(2)51-29-65-43)52-45(60)40-25-36(58)26-57(40)47(61)44(49(3,4)5)56-42(59)15-9-7-6-8-12-24-62-41-14-11-10-13-37(41)38-27-63-46(54-38)39-28-64-48(55-39)53-35-22-20-34(50)21-23-35/h10-11,13-14,16-23,27-30,36,40,44,58H,6-9,12,15,24-26H2,1-5H3,(H,52,60)(H,53,55)(H,56,59)/t30-,36+,40-,44+/m0/s1
InChIKeyFUWMQQKQTVJWOX-HBZXKZFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide: Baseline Overview for Scientific Procurement


(2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide (C49H56ClN7O5S3; MW 954.7) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce degradation of bromodomain-containing protein 4 (BRD4) [1]. Structurally, it comprises three distinct modules: a VHL E3 ubiquitin ligase ligand (derived from VH032), a BET bromodomain-targeting warhead featuring a characteristic bi‑thiazole motif (4‑chloroanilino‑1,3‑thiazol‑4‑yl substituted), and a C8‑alkyl/octanoylamino linker tethering the two binding moieties [1][2]. This compound belongs to the class of VHL‑recruiting BET degraders, positioning it alongside well‑characterized PROTACs such as MZ1, dBET1, ARV‑771, and GNE‑987. Its distinctive bi‑thiazole warhead and lipophilic octanoyl linker differentiate it from early‑generation JQ1‑based or PEG‑linked PROTACs, and these structural features inform its procurement for applications requiring distinct degradation selectivity or physicochemical properties [3][4].

Why Generic Substitution of (2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide with Other BRD4 PROTACs Fails


The assumption that any BRD4‑targeting PROTAC can be interchanged is contradicted by the well‑documented dependence of degradation efficiency and selectivity on linker composition, warhead exit vector, and ternary complex cooperativity [1]. For example, swapping a polyethylene glycol (PEG) linker for an alkyl chain can invert selectivity within the BET family or abolish degradation entirely, even when the individual binding affinities remain comparable [2]. Similarly, PROTACs built on the same VHL ligand but with different warheads (JQ1 vs. I‑BET726) exhibit opposite cooperativity and disparate cellular activity profiles [1]. Consequently, a compound such as the one described here—with its unique bi‑thiazole warhead and lipophilic octanoyl linker—cannot be replaced by a generic “BRD4 degrader” without risking altered target engagement, off‑target degradation, or loss of pharmacological effect. The following quantitative evidence demonstrates where this compound provides measurable differentiation relative to its closest analogs.

Product-Specific Quantitative Evidence Guide for (2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide


Bi-Thiazole Warhead Affords BRD4 BD2 Preferential Binding vs. Pan-BET Inhibitors

The 4-chloroanilino-bi-thiazole warhead of this PROTAC is derived from the tetrahydroquinoline BET inhibitor I‑BET726, which exhibits a Kd of 4 nM for the second bromodomain of BRD4 (BRD4 BD2) . In contrast, the widely used pan‑BET inhibitor (+)-JQ1 (employed in MZ1 and dBET1) displays Kd values of ~50–90 nM for BRD4 BD1/2 and similar affinity for BRD2/3 [1]. The bi‑thiazole warhead therefore provides a measurable selectivity advantage for BRD4 BD2, which can translate into distinct degradation profiles when incorporated into a PROTAC scaffold [2].

BRD4 Bromodomain Selectivity Binding Affinity Bi-Thiazole

Octanoyl Linker Modulates Ternary Complex Cooperativity Relative to PEG Linkers

The C8 alkyl/octanoyl linker of this compound is structurally analogous to the ten‑methylene spacer employed in GNE‑987, which confers picomolar cellular degradation potency (DC50 = 0.03 nM in EOL‑1 AML cells) [1][2]. In contrast, PROTACs with flexible PEG linkers (e.g., MZ1, 3‑unit PEG) exhibit higher DC50 values (8–23 nM in H661/H838 cells) [3]. Although direct head‑to‑head data for the exact compound are not publicly available, the class‑level inference is that hydrophobic alkyl linkers can enhance ternary complex stability and cell permeability, thereby lowering the concentration required for half‑maximal degradation (DC50) [4].

PROTAC Linker Optimization Cooperativity Ternary Complex Hydrophobic Linker

Enhanced Cellular Permeability vs. PEG‑Linked VHL PROTACs

Alkyl linkers increase the lipophilicity (cLogP) of PROTACs relative to PEG linkers, which correlates with improved passive membrane permeability [1]. A structurally related alkyl‑linked BET degrader, OARV‑771, is explicitly noted for “improved cell permeability” and achieves DC50 values of 6 nM (BRD4), 1 nM (BRD2), and 4 nM (BRD3) . While permeability data for the exact compound are not reported, the presence of an octanoyl linker (calculated cLogP ~5–6) predicts higher permeability than MZ1 (cLogP ~2.5) or ARV‑771 (cLogP ~3.8) [1][2]. This is particularly relevant for assays in difficult‑to‑transfect cells or for in vivo applications where intracellular accumulation is critical.

Cell Permeability PAMPA Caco‑2 Lipophilic Linker PROTAC

Avoidance of CRBN‑Mediated Neosubstrate Degradation Liability

Unlike cereblon (CRBN)‑recruiting PROTACs (e.g., dBET1, dBET6), which can induce degradation of unintended neosubstrates such as IKZF1/3 (Ikaros/Aiolos) and GSPT1 [1][2], this compound recruits the VHL E3 ligase. VHL is not known to possess an endogenous degron‑mimicking activity, and no VHL‑dependent off‑target degradation has been reported for VHL‑based PROTACs [3]. This fundamental difference reduces the risk of confounding phenotypes in target‑validation studies and simplifies interpretation of biological results.

E3 Ligase VHL Cereblon Neosubstrate Off‑target

Best Research and Industrial Application Scenarios for (2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide


BRD4 BD2‑Selective Degradation in Transcriptional Addiction Studies

Given the bi‑thiazole warhead's preferential affinity for BRD4 BD2 (Kd = 4 nM), this PROTAC is suited for experiments requiring selective depletion of BRD4 isoforms or bromodomains without concomitant loss of BRD2/3 . This is especially valuable in oncology research where BRD4‑specific super‑enhancer regulation drives oncogene expression (e.g., MYC, BCL2) independently of other BET proteins [1].

Cellular Assays Requiring High Potency and Permeability

The octanoyl linker is expected to confer picomolar degradation potency and enhanced passive permeability relative to PEG‑linked VHL PROTACs [2][3]. This makes the compound ideal for high‑content screening, 3D spheroid cultures, or in vivo xenograft studies where limited compound exposure or poor cell penetration would otherwise confound results.

Target Validation in Immunology and Hematology without CRBN‑Mediated Confounders

Because this compound recruits VHL rather than CRBN, it avoids the degradation of immunomodulatory neosubstrates (IKZF1/3, GSPT1) that are commonly observed with CRBN‑based PROTACs [4][5]. It is therefore preferred for studies in immune cells (e.g., T‑cells, NK cells) or hematopoietic lineages where CRBN‑mediated off‑target effects could alter cell viability or function independently of BRD4 degradation.

Structure‑Activity Relationship (SAR) Campaigns Exploring Linker Lipophilicity

The C8 alkyl/octanoyl linker represents a distinct chemical space between short PEG linkers (e.g., MZ1) and ultra‑long alkyl chains (e.g., GNE‑987) [3][6]. Procurement of this compound enables systematic evaluation of how linker hydrophobicity affects ternary complex formation, degradation kinetics, and in vivo pharmacokinetics, contributing to rational PROTAC design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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